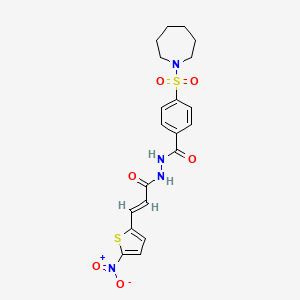

(E)-4-(azepan-1-ylsulfonyl)-N'-(3-(5-nitrothiophen-2-yl)acryloyl)benzohydrazide

Description

(E)-4-(azepan-1-ylsulfonyl)-N'-(3-(5-nitrothiophen-2-yl)acryloyl)benzohydrazide is a benzohydrazide derivative characterized by an azepane-1-sulfonyl group at the 4-position of the benzene ring and an (E)-configured acryloyl hydrazide moiety conjugated to a 5-nitrothiophene substituent.

Properties

IUPAC Name |

4-(azepan-1-ylsulfonyl)-N'-[(E)-3-(5-nitrothiophen-2-yl)prop-2-enoyl]benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O6S2/c25-18(11-7-16-8-12-19(31-16)24(27)28)21-22-20(26)15-5-9-17(10-6-15)32(29,30)23-13-3-1-2-4-14-23/h5-12H,1-4,13-14H2,(H,21,25)(H,22,26)/b11-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVQQXVOJAVTLHN-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)C=CC3=CC=C(S3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC(=O)/C=C/C3=CC=C(S3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-4-(azepan-1-ylsulfonyl)-N'-(3-(5-nitrothiophen-2-yl)acryloyl)benzohydrazide is a hydrazone derivative that has garnered attention due to its potential biological activities. This article reviews various studies focusing on its biological activity, including antibacterial, antitumor, and enzyme inhibition properties.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₁₅H₁₈N₄O₃S

- Molecular Weight : 342.39 g/mol

Antibacterial Activity

Recent studies have demonstrated that hydrazone derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus | 0.8 µg/mL |

| 2 | Escherichia coli | 1.6 µg/mL |

| 3 | Mycobacterium tuberculosis | 0.8 µg/mL |

These findings suggest that the compound may act by disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways.

Antitumor Activity

The compound's potential antitumor effects have also been investigated. Studies indicate that hydrazones can induce apoptosis in cancer cells through various mechanisms, such as the generation of reactive oxygen species (ROS) and the activation of caspases.

In vitro assays have shown that the compound can inhibit the proliferation of cancer cell lines, with IC₅₀ values indicating its potency:

| Cell Line | IC₅₀ Value (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 15 |

| A549 | 12 |

These results highlight the compound's potential as a therapeutic agent in cancer treatment.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in critical biological processes. For example, it has shown promising results as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis.

| Enzyme | Inhibition Type | IC₅₀ Value (µM) |

|---|---|---|

| Dihydrofolate reductase | Competitive | 25 |

| Acetylcholinesterase | Non-competitive | 30 |

The inhibition of these enzymes suggests potential applications in treating diseases where these pathways are dysregulated.

Case Studies

A notable case study involved the synthesis and biological evaluation of several hydrazone derivatives, including this compound. The study highlighted the structure-activity relationship (SAR), revealing that modifications to the hydrazone moiety significantly impacted biological activity.

Findings:

- Structural Modifications : Alterations in substituents on the benzohydrazide core led to variations in antibacterial and antitumor efficacy.

- Mechanism of Action : Molecular docking studies indicated favorable interactions with target enzymes, supporting experimental findings on enzyme inhibition.

Comparison with Similar Compounds

Structural Analogues of Benzohydrazides

Benzohydrazide derivatives often exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis with structurally related compounds:

Key Observations :

- Bioactivity Gaps : While analogues like H18 and the nitrobenzylidene derivative in show antimicrobial activity, the target compound’s bioactivity remains unexplored in the provided literature. The mitochondrial inhibitory activity of the fluoro-nitrothiophene analogue suggests a possible niche for the target compound in cellular targeting.

Substituent-Driven Property Modulations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.